N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine
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Overview
Description
N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine is a complex organic compound characterized by its azo groups and naphthalene structure. This compound is notable for its vibrant color properties, making it a significant subject in dye chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine typically involves a multi-step process:
Diazotization: The initial step involves the diazotization of 3-methyl-4-aminobenzene. This is achieved by treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 3-methylphenylamine to form the first azo linkage.
Second Diazotization and Coupling: The resulting azo compound undergoes a second diazotization and is subsequently coupled with 2-amino-1-isopropylnaphthalene to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to handle the diazotization and coupling reactions.
Purification: The product is purified through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of azo bonds.
Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous or alcoholic solutions.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Cleaved products with carboxylic acid or ketone functionalities.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound properties.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism by which N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine exerts its effects involves:
Molecular Targets: The compound interacts with cellular proteins and enzymes, often through its azo groups.
Pathways Involved: It can influence oxidative stress pathways and may interact with cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(Isopropyl)-1-[[4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine
- N-(Isopropyl)-1-[[3-methyl-4-[(4-methylphenyl)azo]phenyl]azo]naphthalen-2-amine
Uniqueness
N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, such as its specific absorption spectrum and reactivity profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
71619-12-0 |
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Molecular Formula |
C27H27N5 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]-N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C27H27N5/c1-18(2)28-26-14-12-21-9-5-6-11-24(21)27(26)32-30-23-13-15-25(20(4)17-23)31-29-22-10-7-8-19(3)16-22/h5-18,28H,1-4H3 |
InChI Key |
UREQBJPSEDPPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)NC(C)C)C |
Origin of Product |
United States |
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